Rineterkib (hydrochloride) is a small molecule drug currently under investigation for its potential therapeutic applications, particularly as an inhibitor of extracellular signal-regulated kinase (ERK). This compound is being studied in clinical trials for conditions such as colorectal cancer and myelofibrosis. Rineterkib is classified as an investigational drug and is associated with various therapeutic areas, including neoplasms and digestive system disorders .
Rineterkib was developed by Novartis Pharma AG and is being further explored by the China Novartis Institutes for BioMedical Research Co., Ltd. Its DrugBank accession number is DB17560, and it is recognized by the CAS number 1715025-32-3. The compound has been categorized as an ERK1 and ERK2 inhibitor, which are critical components in cellular signaling pathways that regulate various cellular processes including proliferation and survival .
The synthesis of Rineterkib involves multiple steps, typically utilizing advanced organic chemistry techniques. While specific synthesis protocols for Rineterkib are not detailed in the available literature, similar compounds often employ methods such as:
The synthesis may involve starting materials that include various amines and aromatic compounds. The reaction conditions typically include solvents like dichloromethane or dimethylformamide, along with catalysts or bases such as triethylamine to facilitate the reactions .
Rineterkib has a complex molecular structure characterized by several functional groups:
The structure includes a pyrazine ring, a fluorinated cyclohexyl group, and multiple aromatic systems which contribute to its biological activity.
The compound's structure can be represented using various chemical notation systems including SMILES and InChI formats:
Rineterkib's mechanism of action primarily involves its inhibition of the ERK pathway, which is crucial in cancer cell signaling. The compound interacts with ERK proteins to prevent their activation, thereby inhibiting downstream signaling that promotes cell proliferation.
The specific chemical reactions Rineterkib undergoes within biological systems include:
These interactions are critical for its therapeutic efficacy against cancers where the ERK pathway is dysregulated .
Rineterkib functions by selectively inhibiting ERK1 and ERK2 kinases. This inhibition disrupts the signaling cascade that leads to cell division and survival in cancer cells. By blocking this pathway, Rineterkib aims to induce apoptosis in malignant cells and reduce tumor growth.
The mechanism can be summarized as follows:
Rineterkib exhibits several notable physical properties:
Key chemical properties include:
These properties are essential for understanding its pharmacokinetics and potential bioavailability.
Rineterkib is primarily being investigated for its role in treating various cancers, particularly those driven by aberrant ERK signaling pathways. Clinical trials are assessing its efficacy in combination therapies for conditions like colorectal cancer and myelofibrosis.
The ongoing research into Rineterkib contributes significantly to the field of targeted cancer therapies, aiming to provide more effective treatments with fewer side effects compared to conventional chemotherapy approaches .
The mitogen activated protein kinase pathway represents one of the most frequently dysregulated signaling cascades in human malignancies, with constitutive activation observed in approximately 50% of all solid tumors. This pathway—comprising the canonical Rat Sarcoma virus/Rapidly Accelerated Fibrosarcoma/Mitogen Activated Protein Kinase Kinase/Extracellular Signal Regulated Kinase signaling axis—functions as a critical transducer of extracellular signals governing cellular proliferation, differentiation, and survival. Oncogenic mutations predominantly occur in Rat Sarcoma virus isoforms (Kirsten Rat Sarcoma virus, Neuroblastoma Rat Sarcoma virus, Harvey Rat Sarcoma virus) and B Rapidly Accelerated Fibrosarcoma, leading to ligand-independent, persistent pathway activation. Kirsten Rat Sarcoma virus mutations are particularly prevalent, occurring in 95% of pancreatic ductal adenocarcinomas, 45% of colorectal carcinomas, and 35% of non-small cell lung carcinomas, while B Rapidly Accelerated Fibrosarcoma V600E mutations drive approximately 50% of cutaneous melanomas [2] [7]. Such genetic alterations result in uncontrolled phosphorylation and activation of Extracellular Signal Regulated Kinase, which translocates to the nucleus and phosphorylates transcription factors that drive tumorigenesis. Critically, pathway hyperactivation confers resistance to conventional chemotherapies and correlates with poor prognosis across multiple tumor types [5] [9].
Table 1: Frequency of Key Mitogen Activated Protein Kinase Pathway Mutations in Solid Tumors
Tumor Type | Kirsten Rat Sarcoma virus Mutation (%) | B Rapidly Accelerated Fibrosarcoma Mutation (%) | Neuroblastoma Rat Sarcoma virus Mutation (%) |
---|---|---|---|
Pancreatic Ductal Adenocarcinoma | 95 | <5 | <5 |
Colorectal Carcinoma | 45 | 10 | 5 |
Non-Small Cell Lung Carcinoma | 35 | 5 | 5 |
Low-Grade Serous Ovarian Carcinoma | 20 | 5 | 15 |
Cutaneous Melanoma | <5 | 50 | 20 |
The development of resistance to single-agent Mitogen Activated Protein Kinase pathway inhibitors represents a fundamental challenge in targeted oncology. First-generation B Rapidly Accelerated Fibrosarcoma inhibitors (vemurafenib, dabrafenib) demonstrate robust initial responses in B Rapidly Accelerated Fibrosarcoma V600E-mutant melanoma but induce paradoxical activation of the pathway in Rat Sarcoma virus-mutant tumors through Rapidly Accelerated Fibrosarcoma dimerization. This phenomenon occurs because monomer-selective inhibitors promote transactivation of drug-free Rapidly Accelerated Fibrosarcoma protomers within dimers, reactivating Mitogen Activated Protein Kinase Kinase/Extracellular Signal Regulated Kinase signaling [2] [8]. Furthermore, upstream Rat Sarcoma virus mutations drive adaptive resistance through multiple feedback mechanisms, including receptor tyrosine kinase upregulation and acquired Rapidly Accelerated Fibrosarcoma isoform switching.
Dual inhibition of Extracellular Signal Regulated Kinase and Rapidly Accelerated Fibrosarcoma addresses these resistance mechanisms through complementary mechanisms: (1) Direct Extracellular Signal Regulated Kinase blockade prevents the reactivation of downstream transcriptional effectors despite upstream pathway fluctuations; (2) Simultaneous Rapidly Accelerated Fibrosarcoma inhibition prevents dimer-mediated paradoxical activation; and (3) Concurrent targeting disrupts both canonical and non-canonical signaling outputs of the pathway. Preclinical evidence demonstrates that dual inhibitors induce deeper and more durable suppression of pathway output than sequential or monotherapy approaches. Notably, in Kirsten Rat Sarcoma virus-mutant pancreatic cancer models, combined Phosphoinositide 3 Kinase/Extracellular Signal Regulated Kinase inhibition reduced tumor growth by 78% compared to 35–40% with single agents, highlighting the therapeutic synergy achievable through vertical pathway blockade [3] [7].
Rineterkib hydrochloride emerges as a structurally optimized, orally bioavailable small molecule inhibitor specifically designed to concurrently target both Extracellular Signal Regulated Kinase 1/2 and Rapidly Accelerated Fibrosarcoma kinases. Its development represents a strategic evolution beyond first-generation Mitogen Activated Protein Kinase Kinase inhibitors (trametinib, cobimetinib) and monomer-selective B Rapidly Accelerated Fibrosarcoma inhibitors by addressing key limitations of these agents, particularly compensatory pathway reactivation and inadequate suppression of tumor growth in Rat Sarcoma virus-mutant contexts [1] [10]. Chemically designated as C₂₆H₂₇BrF₃N₅O₂·Hydrogen Chloride, rineterkib hydrochloride functions as an adenosine triphosphate-competitive inhibitor that stabilizes the kinases in inactive conformations.
The compound demonstrates particular efficacy against malignancies characterized by activating mutations in the Mitogen Activated Protein Kinase pathway, including Kirsten Rat Sarcoma virus-mutant non-small cell lung carcinoma, Kirsten Rat Sarcoma virus-mutant pancreatic ductal adenocarcinoma, Kirsten Rat Sarcoma virus-mutant colorectal carcinoma, Kirsten Rat Sarcoma virus-mutant ovarian carcinoma, and B Rapidly Accelerated Fibrosarcoma-mutant non-small cell lung carcinoma. In the Calu-6 Kirsten Rat Sarcoma virus-mutant non-small cell lung carcinoma xenograft model, oral administration of rineterkib hydrochloride (50–75 milligrams per kilogram, daily or every other day for 27 days) significantly reduced tumor volume through potent suppression of phosphorylated Extracellular Signal Regulated Kinase and downstream substrates [1]. This positions rineterkib hydrochloride within the emerging class of dual-specificity Mitogen Activated Protein Kinase pathway inhibitors, alongside agents like avutometinib (which forms a "glue" complex with Rapidly Accelerated Fibrosarcoma and Mitogen Activated Protein Kinase Kinase), though with a distinct kinase inhibition profile.
Table 2: Comparison of Rineterkib Hydrochloride with Other Mitogen Activated Protein Kinase Pathway Inhibitors
Inhibitor | Primary Targets | Mechanistic Class | Tumor Focus | Resistance Challenges |
---|---|---|---|---|
Rineterkib Hydrochloride | Extracellular Signal Regulated Kinase 1/2, Rapidly Accelerated Fibrosarcoma | Adenosine triphosphate-competitive dual inhibitor | Kirsten Rat Sarcoma virus-mutant solid tumors | Adaptive Phosphoinositide 3 Kinase activation |
Trametinib | Mitogen Activated Protein Kinase Kinase 1/2 | Allosteric Mitogen Activated Protein Kinase Kinase inhibitor | B Rapidly Accelerated Fibrosarcoma V600E melanoma | Rapidly Accelerated Fibrosarcoma dimerization, receptor tyrosine kinase feedback |
Vemurafenib | B Rapidly Accelerated Fibrosarcoma V600E | Monomer-selective B Rapidly Accelerated Fibrosarcoma inhibitor | B Rapidly Accelerated Fibrosarcoma V600E melanoma | Paradoxical pathway activation in wild-type B Rapidly Accelerated Fibrosarcoma |
Avutometinib | Rapidly Accelerated Fibrosarcoma, Mitogen Activated Protein Kinase Kinase | Rapidly Accelerated Fibrosarcoma/Mitogen Activated Protein Kinase Kinase clamp complex inducer | Kirsten Rat Sarcoma virus-mutant, low-grade serous ovarian carcinoma | Focal Adhesion Kinase-mediated survival |
Adagrasib | Kirsten Rat Sarcoma virus G12C | Irreversible Kirsten Rat Sarcoma virus G12C (guanosine diphosphate-bound) inhibitor | Kirsten Rat Sarcoma virus G12C non-small cell lung carcinoma | Kirsten Rat Sarcoma virus G12C reactivation, bypass signaling |
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3